molecular formula C6H12N2O4S B1674491 Lanthionine CAS No. 922-55-4

Lanthionine

Cat. No. B1674491
CAS RN: 922-55-4
M. Wt: 208.24 g/mol
InChI Key: DWPCPZJAHOETAG-IMJSIDKUSA-N
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Description

Lanthionine is a nonproteinogenic amino acid with the chemical formula (HOOC-CH(NH2)-CH2-S-CH2-CH(NH2)-COOH). It is typically formed by a cysteine residue and a dehydrated serine residue . Despite its name, lanthionine does not contain the element lanthanum .


Synthesis Analysis

Lanthionine is synthesized by a variety of methods including sulfur extrusion from cystine, ring opening of serine β-lactone, and hetero-conjugate addition of cysteine to dehydroalanine . A novel class of lanthionine synthetases, termed LanL, has been discovered that consists of three distinct catalytic domains . LanL enzymes install dehydroamino acids via phosphorylation of Ser/Thr residues by a protein kinase domain and subsequent elimination of the phosphate by a phosphoSer/Thr lyase domain .


Molecular Structure Analysis

The molecular structure of lanthionine is characterized by its unique thioether rings formed by the addition of Cys residues to the dehydro amino acids . This structure is generated by remarkable biocatalysts known as lantibiotic synthetases .


Chemical Reactions Analysis

The chemical reactions involved in the formation of lanthionine include dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids . These reactions are carried out by lantibiotic synthetases .


Physical And Chemical Properties Analysis

Lanthionine has a molar mass of 208.2318 g/mol and a melting point of 280 to 283 °C . It is an off-white crystalline powder .

Scientific Research Applications

Neuroprotective and Anti-inflammatory Properties

Lanthionine (Lan), a natural nonproteogenic amino acid, plays a significant role in the central nervous system. It forms naturally in mammals and is present at notable concentrations in the mammalian brain. Lan is converted into lanthionine ketimine (LK), which has demonstrated neuroprotective, neuritigenic, and anti-inflammatory activities. Additionally, both LK and glutathione, a redox regulator, bind to mammalian lanthionine synthetase-like proteins (LanCL1/2), which are associated with crucial physiological processes including signal transduction and insulin sensitization. This indicates Lan's physiological importance, contrasting its previous consideration as metabolic waste (Hensley, Venkova, & Christov, 2010).

Development of Antibacterial Drugs

Lanthionine is an essential component of peptidoglycan in Fusobacterium species' cell walls and a key constituent in lantibiotics, a class of peptide antibiotics. Research focuses on developing new antibacterial drugs with enhanced properties containing Lan. The regio- and diastereoselective synthesis of Lan, given its multiple isomers, presents a challenge. Various chemical syntheses of lanthionine from different precursors have been explored, and methods for preparing protected lanthionine derivatives are summarized, illustrating their potential in drug development (Denoël, Lemaire, & Luxen, 2018).

Applications in Treating Alzheimer’s Disease

Lanthionine ketimine ester, a derivative of the brain metabolite lanthionine ketimine, has been shown to significantly reduce cognitive decline, brain amyloid-β peptide deposition, and phospho-Tau accumulation in Alzheimer's disease mouse models.

This indicates the potential of LK derivatives as a new class of experimental therapeutics for Alzheimer's disease and related conditions (Hensley et al., 2013).

Therapeutic Target for Inflammatory Diseases and Diabetes

Lanthionine synthetase component C-like protein 2 (LANCL2) is involved in signal transduction and insulin sensitization. LANCL2 is a target for abscisic acid, which has anti-diabetic and anti-inflammatory effects. It's a promising therapeutic target for developing novel drugs against inflammatory diseases and diabetes. Computational modeling-based discovery has identified potential ligands for LANCL2, showing efficacy in pre-clinical studies for conditions like colitis, suggesting LANCL2's role in the development of anti-inflammatory drugs (Lu et al., 2012).

Role as a Novel Uremic Toxin

Lanthionine has been suggested as a novel uremic toxin due to its accumulation in blood and impairment of hydrogen sulfide production in hepatoma cells. Studies using zebrafish as a model have shown that lanthionine can induce acute phenotypical alterations and influence the expression of genes involved in inflammation and metabolic regulation. This positions lanthionine as a significant factor in the study of uremic toxins (Perna et al., 2017).

Peptide Synthesis and Drug Development

Lanthionine is crucial in the synthesis of lantibiotics and other peptides. Its chemical robustness and conformational rigidity make it a valuable monomer for designing conformationally constrained peptidomimetics. Advances in the synthesis of orthogonally protected lanthionine have facilitated its use in solid-phase peptide synthesis, illustrating its utility in medicinal chemistry (Swali et al., 2002).

Safety And Hazards

Lanthionine may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated .

Future Directions

The future of lanthionine research lies in further understanding its biosynthetic pathways and exploring its potential as a therapeutic agent. The discovery of a third biosynthetic route for lanthionine-containing peptides provides further insight into how these cyclic peptides have evolved . Given the remarkable efficiency of formation of lanthionine-containing polycyclic peptides and their high degree of specificity for their cognate cellular targets, it is perhaps not surprising that multiple distinct families of polypeptide sequences have evolved to access this structurally and functionally diverse class of compounds .

properties

IUPAC Name

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPCPZJAHOETAG-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871812, DTXSID601020926
Record name L-Lanthionine
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Record name DL-Lanthionine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanthionine

CAS RN

922-55-4, 3183-08-2
Record name L-Lanthionine
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Record name LANTHIONINE, DL-
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Record name Lanthionine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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